Tyr-gly-gly-phe-leu-arg-lys-arg
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Overview
Description
The compound “Tyr-gly-gly-phe-leu-arg-lys-arg” is a peptide composed of eight amino acids: tyrosine, glycine, glycine, phenylalanine, leucine, arginine, lysine, and arginine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Tyr-gly-gly-phe-leu-arg-lys-arg” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: the activated amino acid to the amino group of the growing peptide chain.
Deprotection: of the amino group to allow the next amino acid to be added.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, liquid chromatography techniques are used to purify the synthesized peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides like “Tyr-gly-gly-phe-leu-arg-lys-arg” can undergo various chemical reactions, including:
Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid side chains can undergo substitution reactions, such as nitration or phosphorylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nitrating agents like tetranitromethane for tyrosine nitration.
Major Products
Oxidation: Dityrosine, nitrotyrosine.
Reduction: Free thiols from disulfide bonds.
Substitution: Phosphorylated or nitrated amino acids.
Scientific Research Applications
Peptides like “Tyr-gly-gly-phe-leu-arg-lys-arg” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis and modification techniques.
Biology: Investigated for their roles in cellular signaling and protein-protein interactions.
Medicine: Explored as potential therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of peptides like “Tyr-gly-gly-phe-leu-arg-lys-arg” involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate signaling pathways, leading to various biological effects. For example, tyrosine residues can be phosphorylated by kinases, altering the activity of proteins involved in cell signaling.
Comparison with Similar Compounds
Similar Compounds
Tyr-gly-gly-phe-met: Another peptide with similar structure but different biological activity.
Tyr-leu-gly-ala-lys: Known for its antioxidant properties.
Uniqueness
“Tyr-gly-gly-phe-leu-arg-lys-arg” is unique due to its specific sequence, which determines its distinct biological functions and interactions. The presence of multiple arginine residues may enhance its binding affinity to negatively charged molecules, such as nucleic acids.
Properties
Molecular Formula |
C46H73N15O10 |
---|---|
Molecular Weight |
996.2 g/mol |
IUPAC Name |
2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C46H73N15O10/c1-27(2)22-35(42(68)59-33(13-8-20-53-45(49)50)40(66)58-32(12-6-7-19-47)41(67)60-34(44(70)71)14-9-21-54-46(51)52)61-43(69)36(24-28-10-4-3-5-11-28)57-38(64)26-55-37(63)25-56-39(65)31(48)23-29-15-17-30(62)18-16-29/h3-5,10-11,15-18,27,31-36,62H,6-9,12-14,19-26,47-48H2,1-2H3,(H,55,63)(H,56,65)(H,57,64)(H,58,66)(H,59,68)(H,60,67)(H,61,69)(H,70,71)(H4,49,50,53)(H4,51,52,54) |
InChI Key |
GXIGXAWITGVGNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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